molecular formula C22H19ClN4S B12573646 N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-chlorobenzyl)amine CAS No. 303163-32-8

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-chlorobenzyl)amine

Cat. No.: B12573646
CAS No.: 303163-32-8
M. Wt: 406.9 g/mol
InChI Key: AIEYVFPSMBUQRH-UHFFFAOYSA-N
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Description

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-chlorobenzyl)amine is a complex organic compound that features a thiazole ring, a pyridine ring, and a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-chlorobenzyl)amine typically involves multi-step organic reactions. One common method involves the Hantzsch thiazole synthesis, where a substituted thiourea reacts with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve continuous flow processes to optimize yield and purity. Microreactor systems can be employed to control reaction kinetics and improve the efficiency of the synthesis . These systems allow for precise control over reaction conditions, leading to higher yields and fewer by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-chlorobenzyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-chlorobenzyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-chlorobenzyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-chlorobenzyl)amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

CAS No.

303163-32-8

Molecular Formula

C22H19ClN4S

Molecular Weight

406.9 g/mol

IUPAC Name

5-[2-[(3-chlorophenyl)methylamino]pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C22H19ClN4S/c1-14-4-2-6-16(10-14)20-21(28-22(24)27-20)17-8-9-25-19(12-17)26-13-15-5-3-7-18(23)11-15/h2-12H,13H2,1H3,(H2,24,27)(H,25,26)

InChI Key

AIEYVFPSMBUQRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)N)C3=CC(=NC=C3)NCC4=CC(=CC=C4)Cl

Origin of Product

United States

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